molecular formula C20H22N2O3S B2621593 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide CAS No. 1207035-00-4

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2621593
CAS No.: 1207035-00-4
M. Wt: 370.47
InChI Key: CJRSPYGWGMCZGJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide is a synthetic benzamide derivative intended for non-human research applications, such as in vitro biochemical screening and early-stage pharmacological studies. Benzamide compounds are a significant class of molecules in medicinal chemistry, with documented scientific interest in their diverse biological activities . For instance, certain N-phenylbenzamide analogs have been investigated for their broad-spectrum antiviral potential, demonstrating the ability to inhibit viral replication by modulating host factors like APOBEC3G . Other substituted benzamides have been explored for their activity in areas such as renal cell carcinoma and as antipsychotic agents . This compound features a complex structure incorporating methoxy, methylthio, and 2-oxopiperidinyl groups, which may influence its physicochemical properties and interaction with biological targets. Researchers can utilize this high-purity compound as a reference standard or as a building block in the design and synthesis of novel chemical entities for basic research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that specific data on the mechanism of action, pharmacokinetics, and toxicology for this precise molecule may not be fully established in the public scientific literature, and further investigation by the researcher is recommended.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-17-11-10-14(13-16(17)22-12-6-5-9-19(22)23)21-20(24)15-7-3-4-8-18(15)26-2/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRSPYGWGMCZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The piperidinyl group is then added via a nucleophilic substitution reaction, and finally, the methylthio group is introduced through thiolation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group in the piperidinyl moiety to an alcohol.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Researchers explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with benzamide derivatives sharing functional group similarities (e.g., methoxy, thioether, or heterocyclic substituents), based on synthesis, spectral properties, and biological activities.

Substituent Effects on Physicochemical Properties
Compound Name Key Substituents Molecular Weight Key Spectral Data (IR/NMR) Reference
N-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide (Target) 4-methoxy, 2-oxopiperidinyl, methylthio ~414.5 (calc.) Hypothetical: νC=O ~1660 cm⁻¹; δNH ~8–10 ppm
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide 4-methoxy, thienopyrimidinyl, CF₃ ~489.5 IR: νC=O 1675 cm⁻¹; ¹H NMR: δ8.2 (s, pyrimidine)
N-(tert-butyl)-2-(phenylthio)benzamide (73) Phenylthio, tert-butyl ~313.4 ¹H NMR: δ7.8–7.4 (aromatic), δ1.4 (t-Bu)
5-Chloro-2-methoxy-N-{2-[4-methoxy-3-({[methylthio(carbonoimidyl)]amino}sulfonyl)phenyl]ethyl}benzamide Chloro, methylthio, sulfonamide ~541.0 MS: m/z 541.0 (M+H⁺)

Key Observations :

  • The methylthio group in the target compound (vs.
  • The 2-oxopiperidinyl group introduces a lactam ring, which is absent in the thienopyrimidine analog (). Lactams are known to enhance solubility and hydrogen-bonding capacity compared to aromatic heterocycles .
  • Sulfonamide-containing analogs (e.g., ) exhibit higher molecular weights and distinct MS fragmentation patterns due to sulfonyl and imidyl groups .

Key Observations :

  • The synthesis of the target compound would likely require multi-step functionalization of the benzamide core, similar to and .
  • The 2-oxopiperidinyl group might be introduced via nucleophilic substitution or Buchwald-Hartwig amination, though steric effects at the 3-position of the phenyl ring could reduce yields .

Hypotheses for Target Compound :

  • The methylthio group may confer moderate antimicrobial activity, as seen in sulfur-containing analogs .
  • The 2-oxopiperidinyl group could enhance CNS penetration, making it a candidate for neuropharmacological applications.

Biological Activity

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Methoxy group : Enhances lipophilicity and bioavailability.
  • Oxopiperidine ring : Contributes to the compound's interaction with biological targets.
  • Methylthio group : May influence the compound's pharmacokinetic properties.

The molecular formula is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, and its molecular weight is approximately 346.4 g/mol.

The biological activity of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or infections.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that compounds similar to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown potency exceeding that of traditional antibiotics like ampicillin, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity, potentially through apoptosis induction in cancer cells or inhibition of tumor growth. Further studies are necessary to elucidate the specific cancer types affected and the underlying mechanisms.

Comparative Analysis

To provide a clearer understanding of the compound's biological activity, a comparative analysis with similar compounds is presented below:

Compound NameStructureBiological ActivityMIC (mg/mL)
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamideStructureAntimicrobial, Anticancer0.004 - 0.03
ApixabanStructureFXa InhibitorN/A
Indole DerivativesStructureDiverse Biological ActivitiesVaries

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide exhibited superior antibacterial activity compared to standard antibiotics. The most effective derivative showed an MIC of 0.004 mg/mL against E. coli, indicating strong potential for development as an antibacterial agent .
  • Anticancer Potential : In vitro studies revealed that compounds with similar structures induced apoptosis in various cancer cell lines, suggesting a pathway for therapeutic application in oncology .

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